molecular formula C17H13ClN2O3S B415190 Benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

Benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

Cat. No.: B415190
M. Wt: 360.8g/mol
InChI Key: CVVJPLQSVVXKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate typically involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with benzyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of Benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis and death. In the case of its anticancer properties, the compound may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
  • Benzyl {[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
  • Benzyl {[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Uniqueness

Benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8g/mol

IUPAC Name

benzyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C17H13ClN2O3S/c18-14-9-5-4-8-13(14)16-19-20-17(23-16)24-11-15(21)22-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

CVVJPLQSVVXKGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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